

An In-Depth Technical Guide to Dadahol A: Structure and Chemical Properties

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Compound of Interest		
Compound Name:	Dadahol A	
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Abstract

Dadahol A is a naturally occurring neolignan derivative first isolated from the twigs of Artocarpus dadah. Exhibiting noteworthy inhibitory activity against cyclooxygenase (COX) enzymes, **Dadahol A** presents a compelling scaffold for the development of novel anti-inflammatory agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Dadahol A**. Detailed spectroscopic data, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and mass spectrometry, are presented to aid in its identification and characterization. Furthermore, this guide outlines the experimental protocols for the isolation of **Dadahol A** and the enzymatic assays used to determine its COX inhibitory potency. While the precise downstream signaling pathways modulated by **Dadahol A** are yet to be fully elucidated, its established role as a COX inhibitor suggests a mechanism centered on the attenuation of prostaglandin biosynthesis.

Chemical Structure and Properties

Dadahol A is a complex neolignan with the molecular formula C₃₉H₃₈O₁₂[1]. Its structure was determined through extensive spectroscopic analysis, including 1D and 2D NMR and mass spectrometry[2].

IUPAC Name: [(E)-3-[4-[1-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxypropan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enyl



hydroxyphenyl)prop-2-enoate[1]

Synonyms: Dadahol A[1]

Physicochemical Properties

A summary of the key physicochemical properties of **Dadahol A** is provided in Table 1.

Property	Value	Source
Molecular Formula	C39H38O12	INVALID-LINK[1]
Molecular Weight	698.7 g/mol	INVALID-LINK[1]
XLogP3	5.2	INVALID-LINK
Hydrogen Bond Donor Count	4	INVALID-LINK
Hydrogen Bond Acceptor Count	12	INVALID-LINK
Rotatable Bond Count	17	INVALID-LINK

Spectroscopic Data

The structural elucidation of **Dadahol A** was heavily reliant on NMR and mass spectrometry techniques. A summary of the key spectroscopic data is presented below.

High-resolution mass spectrometry (HRMS) confirms the elemental composition of **Dadahol A**.

Technique	Ion Mode	Observed m/z
ESI-MS	[M-H] ⁻	697.229

The 1 H and 13 C NMR spectra of **Dadahol A** were recorded in acetone-d₆. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 2: ¹H NMR Spectral Data of **Dadahol A** (500 MHz, acetone-d₆)



Position	δ (ppm)	Multiplicity	J (Hz)
Lignan Core			
2	6.81	d	1.9
6	6.64	d	1.9
7	4.89	d	5.0
8	4.54	m	
9a	4.38	dd	11.0, 4.5
9b	4.25	dd	11.0, 6.0
Feruloyl Moiety			
2'	6.98	d	1.9
5'	6.85	d	8.2
6'	6.75	dd	8.2, 1.9
7'	7.61	d	15.9
8'	6.45	d	15.9
Coumaroyl Moiety			
2", 6"	7.52	d	8.6
3", 5"	6.89	d	8.6
7"	7.60	d	15.9
8"	6.35	d	15.9
Methoxy Groups			
3-ОСН₃	3.84	S	_
5-OCH₃	3.73	S	-
3'-OCH₃	3.88	S	

Table 3: ¹³C NMR Spectral Data of **Dadahol A** (125 MHz, acetone-d₆)



Position	δ (ppm)
Lignan Core	
1	136.2
2	104.5
3	154.2
4	138.9
5	154.2
6	104.5
7	85.8
8	74.5
9	66.0
Feruloyl Moiety	
1'	127.8
2'	111.3
3'	148.9
4'	149.8
5'	116.3
6'	124.0
7'	146.1
8'	115.0
9' (C=O)	167.3
Coumaroyl Moiety	
1"	127.0
2", 6"	131.0



3", 5"	116.5
4"	160.8
7"	145.8
8"	115.1
9" (C=O)	167.5
Methoxy Groups	
3-OCH ₃ , 5-OCH ₃	56.6
3'-OCH₃	56.4

Biological Activity and Mechanism of Action

Dadahol A has demonstrated significant inhibitory activity against cyclooxygenase enzymes, which are key mediators of inflammation.

Cyclooxygenase (COX) Inhibition

Dadahol A was evaluated for its ability to inhibit the activity of both COX-1 and COX-2 enzymes. The half-maximal inhibitory concentrations (IC_{50}) are presented in Table 4.

Table 4: Cyclooxygenase Inhibitory Activity of Dadahol A

Enzyme	IC ₅₀ (μM)
COX-1	1.8
COX-2	0.9

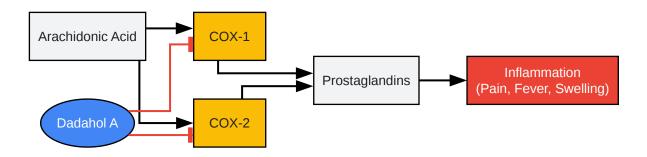
The data indicates that **Dadahol A** is a potent inhibitor of both COX isoforms, with a slight selectivity towards COX-2. This dual inhibition profile is a characteristic of many non-steroidal anti-inflammatory drugs (NSAIDs).

Putative Mechanism of Action and Signaling Pathway



The primary mechanism of action for **Dadahol A**'s anti-inflammatory effects is attributed to its inhibition of COX-1 and COX-2. By blocking these enzymes, **Dadahol A** prevents the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in the inflammatory cascade. Prostaglandins are involved in processes such as vasodilation, increased vascular permeability, and sensitization of nociceptors, all of which contribute to the clinical signs of inflammation.

While specific studies on the downstream signaling pathways directly modulated by **Dadahol A** are limited, its action as a COX inhibitor places it centrally within the arachidonic acid cascade. A simplified representation of this pathway is provided below.



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Caption: Putative mechanism of **Dadahol A** via COX inhibition.

Further research is warranted to investigate the potential effects of **Dadahol A** on other inflammatory signaling pathways, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-kB) pathways, which are often interconnected with prostaglandin synthesis.

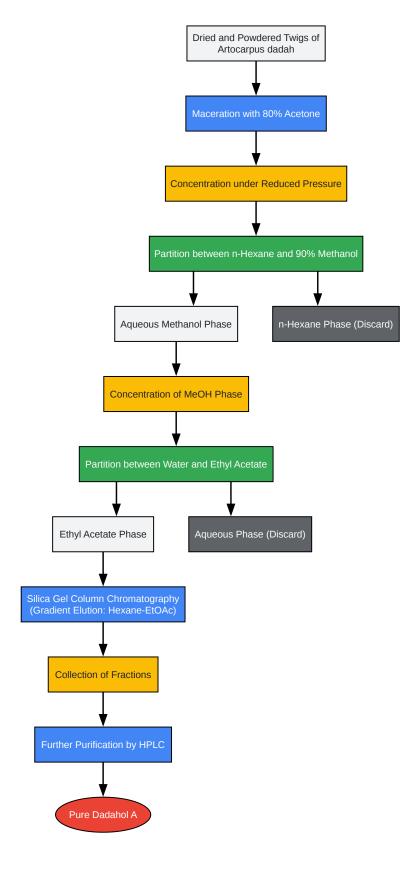
Experimental Protocols

The following protocols are based on the methods described in the primary literature for the isolation and biological evaluation of **Dadahol A**[2].

Extraction and Isolation of Dadahol A

This protocol outlines the general procedure for the extraction and isolation of **Dadahol A** from the twigs of Artocarpus dadah.





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Caption: Workflow for the isolation of **Dadahol A**.



- Plant Material: Air-dried and powdered twigs of Artocarpus dadah are used as the starting material.
- Extraction: The powdered plant material is macerated with 80% aqueous acetone at room temperature. The extract is then filtered and concentrated under reduced pressure to yield a crude extract.
- Solvent Partitioning (Hexane-Methanol): The crude extract is suspended in 90% aqueous methanol and partitioned against n-hexane to remove nonpolar constituents. The n-hexane layer is discarded.
- Solvent Partitioning (Ethyl Acetate-Water): The aqueous methanol phase is concentrated to remove the methanol, and the resulting aqueous suspension is partitioned with ethyl acetate. The ethyl acetate layer, containing compounds of medium polarity, is collected.
- Silica Gel Column Chromatography: The ethyl acetate extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate of increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
- High-Performance Liquid Chromatography (HPLC): Fractions containing **Dadahol A** are
 pooled and further purified by preparative or semi-preparative HPLC using a C18 column
 and a suitable mobile phase (e.g., a gradient of methanol and water) to yield pure **Dadahol**A.

Cyclooxygenase (COX) Inhibition Assay

The inhibitory activity of **Dadahol A** against COX-1 and COX-2 can be determined using a variety of commercially available assay kits or by following established protocols. A general procedure is outlined below.

- Enzyme and Substrate Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are commonly used. Arachidonic acid is used as the substrate.
- Incubation: The assay is typically performed in a buffer solution (e.g., Tris-HCl) containing the respective COX enzyme, a heme cofactor, and the test compound (**Dadahol A**) at various concentrations. The reaction is initiated by the addition of arachidonic acid.



- Reaction Termination: After a defined incubation period at a specific temperature (e.g., 37°C), the reaction is terminated, often by the addition of a strong acid.
- Quantification of Prostaglandin Production: The amount of prostaglandin E₂ (PGE₂)
 produced is quantified. This can be achieved using an enzyme-linked immunosorbent assay
 (ELISA) or by liquid chromatography-mass spectrometry (LC-MS).
- Calculation of IC₅o: The percentage of inhibition at each concentration of **Dadahol A** is
 calculated relative to a control without the inhibitor. The IC₅o value is then determined by
 plotting the percentage of inhibition against the logarithm of the inhibitor concentration and
 fitting the data to a dose-response curve.

Conclusion

Dadahol A is a promising natural product with potent inhibitory activity against both COX-1 and COX-2 enzymes. Its complex chemical structure offers a unique template for medicinal chemistry efforts aimed at developing more selective and efficacious anti-inflammatory drugs. The detailed chemical and biological data presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of **Dadahol A** and its analogues. Future investigations should focus on elucidating the complete pharmacological profile of **Dadahol A**, including its effects on downstream signaling pathways and its in vivo efficacy and safety.

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References

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